molecular formula C13H23NO4 B015727 1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine CAS No. 439858-37-4

1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine

Cat. No. B015727
M. Wt: 257.33 g/mol
InChI Key: CEOYQDAGXCYAQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine involves multiple steps, including Mannich reactions, methylation, and oximation, leading to the formation of novel oxime esters with potential antioxidant and antimicrobial activities (Harini et al., 2014). Another method describes the synthesis of related compounds through diazotization, yielding tetramethylpiperidine derivatives (Kashparova et al., 2002).

Molecular Structure Analysis

Investigations into the molecular structure of related tetramethylpiperidine derivatives reveal insights into the conformational preferences of the molecule, including the influence of substituents on the molecular geometry and the existence of intramolecular hydrogen bonds (Anderson et al., 1993).

Chemical Reactions and Properties

Compounds within the tetramethylpiperidine family participate in a variety of chemical reactions, including oxidative reactions facilitated by novel oxidative reagents, demonstrating their versatility in synthetic chemistry (Mercadante et al., 2013). The reaction mechanisms often involve radical intermediates and can lead to significant structural transformations.

Scientific Research Applications

  • Electrochemical Activity : Xia & Li (1998) found that 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl exhibits catalytic electroactivity in the homogeneous oxidation of hydroxylamine on a glassy carbon electrode. This property is potentially useful in determining hydroxylamine levels (Xia & Li, 1998).

  • Oxidative Reactions : Mercadante et al. (2013) synthesized derivatives of 4-acetamido-2,2,6,6-tetramethylpiperidine and used them in oxidative reactions, highlighting the utility of these compounds in chemical synthesis (Mercadante et al., 2013).

  • Synthesis of Derivatives : Kashparova et al. (2002) developed a rapid and efficient method for synthesizing 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine derivatives, expanding the range of compounds accessible for research and application (Kashparova et al., 2002).

  • Brain Imaging Agent : Yordanov et al. (2002) studied acyl-protected hydroxylamines like AMCPy, identifying it as a potent Electron Paramagnetic Resonance (EPR) brain imaging agent, whereas other derivatives showed less effectiveness (Yordanov et al., 2002).

  • Electrochemical Synthesis : Krivosheeva et al. (2002) developed a procedure for preparing 3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine via electrochemical halogenation, demonstrating an innovative synthesis approach (Krivosheeva et al., 2002).

  • Antioxidant and Apoptosis Inducer : Metodiewa et al. (1999) found that Metexyl, a derivative of 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, acts as a nitroxide antioxidant and can induce apoptosis in tumor cells, suggesting potential for pharmacological applications (Metodiewa et al., 1999).

properties

IUPAC Name

methyl 1-acetyloxy-2,2,6,6-tetramethylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9(15)18-14-12(2,3)7-10(11(16)17-6)8-13(14,4)5/h10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOYQDAGXCYAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C(CC(CC1(C)C)C(=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393215
Record name 1-ACETOXY-4-METHOXYCARBONYL-2,2,6,6-TETRAMETHYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine

CAS RN

439858-37-4
Record name Methyl 1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439858-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ACETOXY-4-METHOXYCARBONYL-2,2,6,6-TETRAMETHYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AT Yordanov, K Yamada, MC Krishna… - Journal of medicinal …, 2002 - ACS Publications
In a search for novel electron paramagnetic resonance (EPR) brain imaging agents, we have designed and synthesized the acyl-protected hydroxylamines 1-acetoxy-4-…
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
SI Dikalov, YF Polienko, I Kirilyuk - Antioxidants & Redox Signaling, 2018 - liebertpub.com
Significance: Oxidative stress contributes to numerous pathophysiological conditions such as development of cancer, neurodegenerative, and cardiovascular diseases. A variety of …
Number of citations: 85 www.liebertpub.com
Y Shi - 2019 - search.proquest.com
EPR imaging at low frequency is a powerful tool to obtain important biological information in vivo in a non-invasive way. Properties of nitroxide and trityl radical imaging reagents have …

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